molecular formula C7H13N3O B1461331 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine CAS No. 1155531-76-2

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B1461331
CAS No.: 1155531-76-2
M. Wt: 155.2 g/mol
InChI Key: LENWSPLYWGKMCZ-UHFFFAOYSA-N
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Description

“2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine” is a compound that contains the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including compounds similar to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, have been extensively studied for their wide range of biological activities. These activities are attributed to the structural features of the oxadiazole ring, which enables effective binding with various enzymes and receptors through multiple weak interactions. This attribute has led to the exploration of oxadiazole derivatives in the development of therapeutic agents for a multitude of conditions. Research has shown that these compounds exhibit significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties, making them valuable in the field of medicinal chemistry (Jalhan et al., 2017; Verma et al., 2019).

Synthesis and Pharmacological Potential

The synthesis of 1,2,4-oxadiazoles, including derivatives like this compound, forms a significant area of research, focusing on methodologies that allow for the introduction of various substituents, enhancing the pharmacological profile of these compounds. The unique synthesis routes enable the creation of oxadiazole derivatives with tailored biological activities, contributing to their potential as pharmacologically active agents. These synthetic strategies are crucial for the development of new drugs with enhanced efficacy and reduced toxicity (Kayukova, 2005; Wang et al., 2022).

Therapeutic Applications

The therapeutic applications of oxadiazole derivatives, akin to this compound, are diverse, covering a wide range of medical conditions. These compounds have been found to possess potent antitubercular, anticancer, antimicrobial, and anti-inflammatory activities, among others. The broad spectrum of therapeutic applications underscores the significance of oxadiazole derivatives in drug discovery and development, highlighting their potential to serve as lead compounds for the creation of new therapeutic agents (Asif, 2014).

Mechanism of Action

While the specific mechanism of action for “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine” is not mentioned in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4-5-9-6(10-11-5)7(2,3)8/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENWSPLYWGKMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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